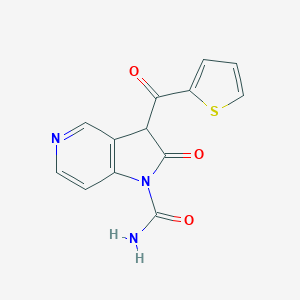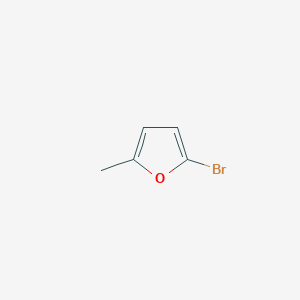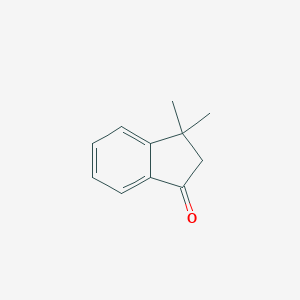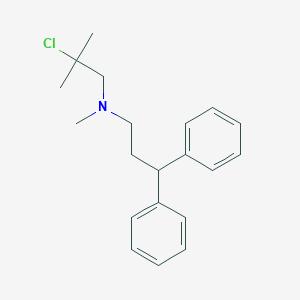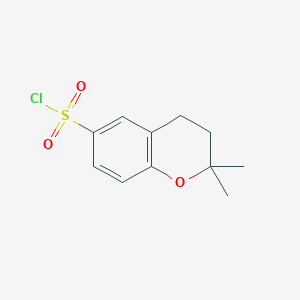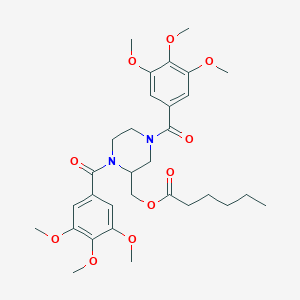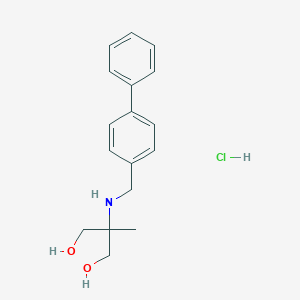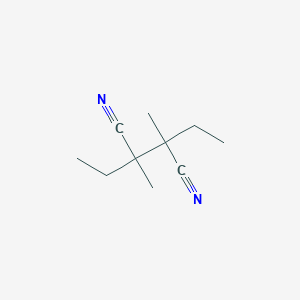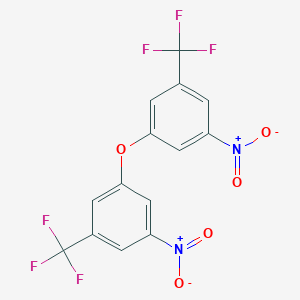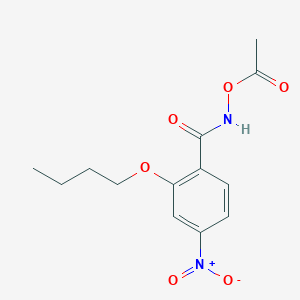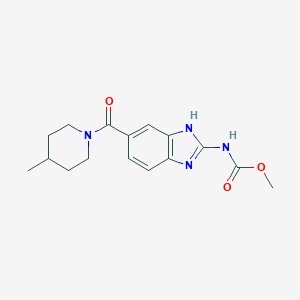
Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate, also known as MMB-CHMICA, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. This compound is a member of the benzimidazole family of synthetic cannabinoids and has been found to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system.
Mecanismo De Acción
The mechanism of action of Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate involves binding to the CB1 and CB2 receptors in the endocannabinoid system. Activation of these receptors leads to a variety of physiological and biochemical effects, including the modulation of neurotransmitter release, regulation of immune function, and modulation of pain perception.
Efectos Bioquímicos Y Fisiológicos
Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate has been found to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, regulation of immune function, and modulation of pain perception. This compound has also been found to have anxiolytic and antidepressant properties, making it a potential therapeutic agent for the treatment of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate in lab experiments is its high affinity for the CB1 and CB2 receptors, which allows for the precise modulation of the endocannabinoid system. However, one limitation of using Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate is its potential for off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate. One area of focus is the development of more selective agonists and antagonists for the CB1 and CB2 receptors. Another area of interest is the investigation of the potential therapeutic applications of cannabinoids, such as in the treatment of chronic pain, anxiety, and depression. Additionally, future research may focus on the development of new synthetic cannabinoids with improved pharmacological properties.
Métodos De Síntesis
The synthesis of Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate involves a multistep process that begins with the reaction of 2-aminobenzimidazole with 4-methylpiperidine to form the intermediate 5(6)-(4-methylpiperidin-1-yl)benzimidazole. This intermediate is then reacted with methyl chloroformate to produce Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate has been used extensively in scientific research as a tool to study the endocannabinoid system. This compound has been found to have a high affinity for the CB1 and CB2 receptors and has been used to investigate the physiological and biochemical effects of activating these receptors. Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate has also been used in studies investigating the potential therapeutic applications of cannabinoids, such as in the treatment of chronic pain, anxiety, and depression.
Propiedades
Número CAS |
128579-70-4 |
|---|---|
Nombre del producto |
Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate |
Fórmula molecular |
C16H20N4O3 |
Peso molecular |
316.35 g/mol |
Nombre IUPAC |
methyl N-[6-(4-methylpiperidine-1-carbonyl)-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C16H20N4O3/c1-10-5-7-20(8-6-10)14(21)11-3-4-12-13(9-11)18-15(17-12)19-16(22)23-2/h3-4,9-10H,5-8H2,1-2H3,(H2,17,18,19,22) |
Clave InChI |
UTWWDXILWODSED-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)OC |
SMILES canónico |
CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)OC |
Otros números CAS |
128579-70-4 |
Sinónimos |
CDRI 87-144 CDRI-87-144 methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



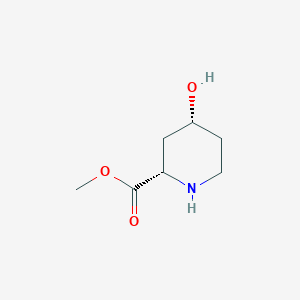
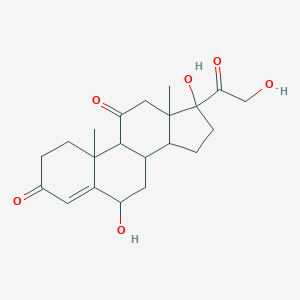
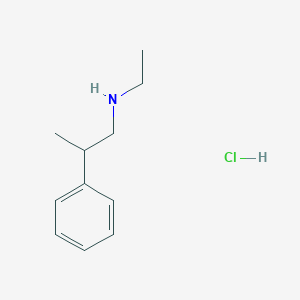
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B145492.png)
